Product packaging for Methylamine-formate(Cat. No.:CAS No. 25596-28-5)

Methylamine-formate

Cat. No.: B8820839
CAS No.: 25596-28-5
M. Wt: 77.08 g/mol
InChI Key: BAONHUZQTANSBI-UHFFFAOYSA-N
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Description

Methylamine-formate, more precisely referred to as methylammonium formate (MAF), is an ionic liquid composed of methylammonium cations (CH₃NH₃⁺) and formate anions (HCOO⁻) . This compound exhibits properties ideal for advanced research applications, particularly as a mobile phase modifier in reversed-phase liquid chromatography (LC) . Its utility stems from its ability to suppress silanol effects on stationary phases, leading to improved peak shape and baseline separation of challenging analytes like water-soluble vitamins and nitrofuran drugs, outperforming traditional modifiers such as methanol . Furthermore, MAF is compatible with mass spectrometry (MS) detection, making it a valuable non-volatile, environmentally friendly solvent for LC-MS workflows . Beyond separations science, this compound serves as a precursor in chemical synthesis and is investigated as a solvent component in emerging technologies, including perovskite solar cells . It is typically synthesized from the reaction of methylamine and formic acid . Researchers value MAF for its relatively low viscosity and high conductivity compared to other alkylammonium ionic liquids . This product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic uses.

Properties

CAS No.

25596-28-5

Molecular Formula

C2H7NO2

Molecular Weight

77.08 g/mol

IUPAC Name

methylazanium;formate

InChI

InChI=1S/CH5N.CH2O2/c1-2;2-1-3/h2H2,1H3;1H,(H,2,3)

InChI Key

BAONHUZQTANSBI-UHFFFAOYSA-N

Canonical SMILES

C[NH3+].C(=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Methylamine and Formate Moieties

Reaction Mechanisms of Amine Formylation

The formylation of amines, and specifically the reaction of methylamine (B109427) with methyl formate (B1220265), has been the subject of numerous experimental and computational studies. These investigations have revealed that the reaction can proceed through several distinct mechanistic routes, including stepwise and concerted pathways. The specific pathway that predominates is often influenced by factors such as the solvent, the presence of catalysts, and the reaction conditions.

The aminolysis of methyl formate by methylamine is a nucleophilic acyl substitution reaction. chemistrysteps.com The most commonly accepted mechanism involves a stepwise addition-elimination pathway. nih.govresearchgate.net In this process, the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl formate. This initial attack leads to the formation of a tetrahedral intermediate. pearson.com Subsequently, this intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group to yield N-methylformamide. chemistrysteps.com

Computational studies have also explored a concerted mechanism, where the bond formation between the amine nitrogen and the carbonyl carbon occurs simultaneously with the cleavage of the bond to the leaving group. nih.gov While both the stepwise and concerted mechanisms have similar activation energies in non-catalyzed reactions, the stepwise pathway is generally favored in the presence of a catalyst. nih.gov

In some electrochemical systems, an alternative pathway involving the reaction of methylamine with formic acid, formed from the overoxidation of methanol (B129727), has been proposed. nih.govacs.org However, this is often considered a minor pathway, particularly in neutral or basic media where the esterification of formic acid is slow. acs.org

The formylation of amines can proceed through various reactive intermediates, with the hemiaminal and methylisocyanide being of particular significance in certain reaction systems.

Hemiaminal Intermediate:

In reactions where formaldehyde (B43269) is an intermediate, such as the electrochemical N-formylation of methylamine using methanol, a hemiaminal intermediate is formed from the reaction of formaldehyde and methylamine. nih.govacs.orgacs.org This hemiaminal can then be directly oxidized to form the final methylformamide product. nih.govacs.org The concentration of the amine can influence the formation and subsequent oxidation of the hemiaminal intermediate. nih.govacs.org Mechanistic studies have confirmed the involvement of formaldehyde as an intermediate in these reactions. acs.org The hemiaminal can also be dehydrated to an imine, which is then hydrogenated to a secondary amine. acs.org

Methylisocyanide Intermediate:

A novel pathway involving the formation of a methylisocyanide intermediate has been identified in the electrochemical N-formylation of methylamine. nih.govacs.org This pathway involves the dehydrogenation and dehydration of the C-N bond formed from methylamine and formaldehyde. nih.govacs.org The methylisocyanide intermediate is then hydrated to produce methylformamide. nih.govacs.orgresearchgate.net The presence of this intermediate has been confirmed by in situ Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry analysis. nih.govacs.orgresearchgate.net This pathway is observed in both acidic and basic electrolytes but not in neutral ones. nih.govacs.org

Proton transfer is a fundamental step in the formylation of amines, influencing the reaction rate and the stability of intermediates. In the aminolysis of esters, a second amine molecule can act as a general base catalyst, facilitating proton transfer and lowering the activation energy. nih.govnih.gov This catalytic role is achieved by assisting the movement of protons within the transition state. nih.gov

Computational studies have shown that in the aminolysis of succinic anhydride (B1165640) with methylamine, the favored mode of proton transfer involves a six-membered transition state when catalyzed by another methylamine molecule. researchgate.net When an acid catalyst like acetic acid is used, both six- and eight-membered transition state structures for proton transfer are possible. researchgate.net

In enzyme-catalyzed N-formylation reactions, specific amino acid residues, such as histidine, can act as a catalytic base to deprotonate the amine, initiating the nucleophilic attack. nih.gov Water molecules can also participate as proton shuttles, facilitating the transfer of protons between the substrate and the catalyst. nih.gov The kinetics of proton transfer to and from metal centers are also critical in many catalytic fuel-forming reactions, with slower rates often observed for metal hydrides compared to oxygen or nitrogen acids. rsc.org

Kinetic studies provide valuable insights into the mechanism of amine formylation by identifying the rate-determining steps and the influence of various reaction parameters. For the aminolysis of methyl formate with ammonia (B1221849), computational studies have shown that the activation energies for the uncatalyzed stepwise and concerted mechanisms are very similar. nih.gov However, when catalyzed by a second ammonia molecule, the stepwise mechanism exhibits a significantly lower activation energy, with transition states being 10-17 kcal/mol lower in energy than the uncatalyzed process. nih.gov

In the N-formylation of amines using CO₂ and hydrosilanes, kinetic studies have revealed that the reaction proceeds through complex chemical equilibria. acs.org The rate of the reaction is influenced by the amine, and in some cases, the formamide (B127407) product is formed at the same rate as the hydrosilane is consumed, with no detectable intermediates. acs.org

The rate of aminolysis of esters is generally slower than that of acyl chlorides due to the poorer leaving group ability of the alkoxy group. chemistrysteps.com The reaction of methyl formate with aqueous methylamine is, however, known to be rapid and exothermic. sciencemadness.org

Kinetic experiments in the oxidative N-formylation of secondary amines have shown that the amine substrate is consumed under oxidative conditions in the presence of a catalyst in methanol. nih.gov The oxidation of methanol generates formaldehyde and a small amount of methyl formate. nih.gov

Role of Proton Transfer in Amine Formylation

Catalytic Cycle Elucidation

Catalysts play a pivotal role in the formylation of methylamine, offering alternative reaction pathways with lower activation energies and enabling the reaction to proceed under milder conditions. Understanding the catalytic cycles is essential for designing more efficient and selective catalysts.

Homogeneous catalysts, which are soluble in the reaction medium, are widely used for the N-formylation of amines. Various transition metal complexes have been shown to be effective catalysts for this transformation. nih.gov

For instance, ruthenium-based catalysts have been employed for the N-formylation of primary amines using methanol as the C1 source. acs.org Mechanistic studies suggest that these reactions proceed via the dehydrogenation of methanol. acs.org Similarly, manganese pincer complexes have been shown to catalyze the N-formylation of amines with methanol, proceeding through a mechanism involving the O-H bond activation of methanol. unl.pt

In the context of using carbon dioxide as a C1 source, zinc-based catalysts have been developed for the N-formylation of amines in the presence of hydrosilanes. researchgate.net The proposed mechanism suggests that the basic counter anion of the zinc catalyst activates both the Si-H and N-H bonds. researchgate.net

Computational studies on the aminolysis of methyl formate with ammonia have shown that a second ammonia molecule can act as a general base catalyst, significantly lowering the activation energy of the stepwise mechanism. nih.govresearchgate.net This self-catalytic pathway highlights the role of the amine itself in facilitating the reaction.

The following table summarizes the key findings from various studies on the mechanistic aspects of methylamine formylation.

Interactive Data Table: Mechanistic Insights into Methylamine Formylation

Section Key Finding Reactants/Catalysts Intermediate(s) Primary Mechanism Citation(s)
3.1.1Stepwise addition-elimination is the generally accepted pathway for aminolysis.Methylamine, Methyl formateTetrahedral intermediateNucleophilic Acyl Substitution chemistrysteps.comnih.govresearchgate.netpearson.com
3.1.1Concerted and stepwise mechanisms have similar activation energies in non-catalyzed reactions.Methylamine, Methyl formate-Concerted/Stepwise nih.gov
3.1.2Hemiaminal is formed from formaldehyde and methylamine in electrochemical systems.Methylamine, Methanol (source of formaldehyde)HemiaminalOxidation of hemiaminal nih.govacs.orgacs.org
3.1.2A novel pathway involves a methylisocyanide intermediate.Methylamine, MethanolMethylisocyanideDehydration/Dehydrogenation followed by hydration nih.govacs.orgresearchgate.net
3.1.3A second amine molecule can act as a general base catalyst.Methylamine, Methyl formate-Proton Transfer nih.govnih.gov
3.1.3Proton transfer can occur via 6- or 8-membered transition states.Succinic anhydride, Methylamine, Acetic acid-Proton Transfer researchgate.net
3.1.4Stepwise mechanism has a lower activation energy in catalyzed reactions.Methylamine, Methyl formate, Ammonia (catalyst)-Stepwise nih.gov
3.1.4Reaction kinetics are complex and influenced by equilibria.Amines, CO₂, Hydrosilanes-Multiple equilibria acs.org
3.2.1Transition metal complexes catalyze N-formylation via various mechanisms.Amines, Methanol/CO₂, Ru/Mn/Zn catalysts-Homogeneous Catalysis acs.orgnih.govunl.ptresearchgate.net
3.2.1Amines can act as self-catalysts in aminolysis.Methylamine, Methyl formate-General Base Catalysis nih.govresearchgate.net

Heterogeneous Catalytic Surface Mechanisms

Heterogeneous catalysis involves reactions where the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.org The mechanism for reactions involving species like methylamine and formate precursors on a catalytic surface generally follows a sequence of elementary steps. libretexts.orgrsc.org

The fundamental steps in a heterogeneous catalytic reaction are:

Adsorption : Reactant molecules (e.g., methylamine and a C1 species like formic acid or CO2) move from the bulk phase to the catalyst's surface and are adsorbed onto active sites. libretexts.orgrsc.org

Activation : The adsorbed reactants are electronically and structurally altered, weakening existing chemical bonds and preparing them for reaction. libretexts.org For instance, on a metal catalyst, the H-H bond in hydrogen is broken to form metal-hydride bonds. libretexts.org

Surface Reaction : The activated adsorbates react on the surface. This can occur via several mechanisms:

Langmuir-Hinshelwood (L-H) mechanism : Both reactants are adsorbed onto the surface and react with each other. rsc.org

Eley-Rideal (E-R) mechanism : One reactant is adsorbed, and the other reacts with it directly from the gas or liquid phase. rsc.org

Mars-van Krevelen (MvK) mechanism : This typically involves oxidation-reduction cycles where the catalyst itself (often a metal oxide) participates directly in the reaction, for example, by providing lattice oxygen. rsc.org

Desorption : The newly formed product molecules detach from the catalyst surface and diffuse back into the bulk phase, freeing up the active sites for the next catalytic cycle. libretexts.orgrsc.org

In the context of forming a C-N bond between methylamine and a formate moiety, a metal catalyst surface could facilitate the reaction by adsorbing and activating both species. For example, the N-H bond in methylamine and the O-H or C-H bond in a formate precursor could be weakened upon adsorption, lowering the activation energy for the subsequent reaction on the surface. libretexts.org The specific pathway and rate-determining step depend on factors like the catalyst material, surface structure, temperature, and reactant partial pressures. acs.org

Electrocatalytic Reaction Pathways

Electrocatalysis utilizes an electric potential to drive chemical reactions at the surface of an electrode (the electrocatalyst). The electrosynthesis of methylamine from simple inorganic precursors like carbon dioxide (a source for the formate moiety) and nitrate (B79036) represents a significant advancement in this field. dicp.ac.cnresearchgate.net

A notable pathway involves the co-reduction of CO2 and nitrate in an aqueous medium using a cobalt β-tetraaminophthalocyanine molecular catalyst supported on carbon nanotubes (CoPc-NH₂/CNT). dicp.ac.cnresearchgate.net This process is a complex cascade reaction involving the transfer of 14 electrons and 15 protons to form a single molecule of methylamine. dicp.ac.cnresearchgate.net

The key steps in this electrocatalytic cascade are:

Independent Intermediate Formation : CO2 is electrochemically reduced to formaldehyde (HCHO), while nitrate (NO₃⁻) is reduced to hydroxylamine (B1172632) (NH₂OH). dicp.ac.cnresearchgate.netoaepublish.com

C–N Bond Formation : The critical step is the coupling of these two reactive intermediates. Hydroxylamine, formed from nitrate reduction, spills over and undergoes a spontaneous condensation reaction with formaldehyde, formed from CO2 reduction, near the catalyst surface. dicp.ac.cnresearchgate.net

Intermediate Product : This condensation yields formaldoxime (B1209246), a key intermediate that bridges the separate carbon and nitrogen reduction pathways. dicp.ac.cnresearchgate.net

Final Reduction : The formaldoxime intermediate is further reduced in subsequent steps to ultimately yield methylamine. oaepublish.com

This one-pot process demonstrates a sustainable route for synthesizing alkylamines from inorganic waste products under ambient conditions, bypassing traditional high-temperature and high-pressure industrial methods. dicp.ac.cn

Table 1: Key Aspects of Methylamine Electrosynthesis
AspectDescriptionSource
CatalystCobalt β-tetraaminophthalocyanine on carbon nanotubes (CoPc-NH₂/CNT) dicp.ac.cnresearchgate.netresearchgate.net
ReactantsCarbon Dioxide (CO₂) and Nitrate (NO₃⁻) dicp.ac.cnresearchgate.net
Carbon IntermediateFormaldehyde (HCHO) dicp.ac.cnresearchgate.netoaepublish.com
Nitrogen IntermediateHydroxylamine (NH₂OH) dicp.ac.cnresearchgate.netoaepublish.com
C-N Coupling StepCondensation of HCHO and NH₂OH to form formaldoxime dicp.ac.cnresearchgate.net
Overall Process8-step cascade reaction involving 14e⁻ and 15H⁺ transfer dicp.ac.cnresearchgate.net

Interaction of Methylamine with CO₂ in Interstellar Environments

In the cold, vacuous conditions of the interstellar medium (ISM), chemical reactions occur on the surfaces of icy dust grains. nih.gov The interaction between methylamine (CH₃NH₂) and carbon dioxide (CO₂), two molecules detected in interstellar space, has been studied as a potential pathway to forming more complex organic molecules, including precursors to amino acids. nih.govaanda.orgaanda.org Laboratory experiments and theoretical calculations show that these molecules can react thermally at low temperatures (above 40 K) to form methylammonium (B1206745) methylcarbamate and methylcarbamic acid. acs.orgnih.govresearchgate.net

Formation of Methylcarbamic Acid Zwitterion

Theoretical studies using density functional theory (DFT) have investigated the interaction between methylamine and CO₂. nih.govresearchgate.netrsc.org These calculations reveal that in the presence of water molecules, a spontaneous, barrier-free electron transfer can occur from the methylamine molecule to the carbon dioxide molecule. nih.govresearchgate.netrsc.org This transfer facilitates the formation of a covalent bond between the nitrogen atom of methylamine and the carbon atom of CO₂, resulting in the methylcarbamic acid zwitterion (CH₃NH₂⁺COO⁻). researchgate.netrsc.orgresearchgate.net This zwitterionic structure is characterized by a bent CO₂ moiety, a significant departure from its linear gas-phase geometry. nih.govrsc.org

Role of Water Ice in Stabilizing Intermediate Complexes

Water ice, a major component of interstellar grains, plays a critical role in this reaction. nih.govresearchgate.netrsc.org Theoretical models simulating the reaction on both amorphous and crystalline water ice surfaces show that surrounding water molecules are not passive spectators. nih.govresearchgate.netrsc.org They form hydrogen bonds with the methylamine-CO₂ complex, which serves two main functions:

Proximity : The hydrogen bonding network draws the methylamine and carbon dioxide molecules closer together. nih.govrsc.org

Stabilization : The polar environment provided by the water molecules is essential for stabilizing the resulting methylcarbamic acid zwitterion. nih.govresearchgate.netrsc.org The zwitterion is found to be unstable in the gas phase (in the absence of water) but becomes a stable species when solvated by two or more water molecules. nih.govresearchgate.netrsc.org

Experimental studies confirm that warming an ice mixture of H₂O, CO₂, and CH₃NH₂ leads to the formation of methylammonium methylcarbamate ([CH₃NH₃⁺][CH₃NHCOO⁻]), a salt composed of the protonated amine and the carbamate (B1207046) anion, which is closely related to the zwitterionic intermediate. aanda.orgaanda.org

Theoretical Exploration of Barrier-Free Formation Pathways

A key finding from computational studies is that the formation of the methylcarbamic acid zwitterion can proceed without an activation energy barrier on the ground state surface, provided that water molecules are present. nih.govresearchgate.net The calculations show that as the number of water molecules in the cluster surrounding the CH₃NH₂/CO₂ complex increases, the distance between the nitrogen of methylamine and the carbon of CO₂ decreases systematically. researchgate.net When at least two water molecules are included in the simulation, the system spontaneously relaxes to the zwitterionic form. researchgate.netrsc.org This barrier-free pathway is crucial for chemistry in the ultra-low temperature environment of the ISM, where reactions with significant activation energies are highly improbable. researchgate.net

Table 2: Theoretical Data on the Formation of Methylcarbamic Acid Zwitterion in Water Clusters
Number of Water Molecules (n)N(4)–C(1) Distance (Å)CO₂ Bond Angle (O-C-O)Population Analysis FindingSource
02.924~180°No stable zwitterion researchgate.net
12.793~179°No stable zwitterion researchgate.net
21.540~128°Appreciable electron transfer (0.34 e) from methylamine to CO₂ researchgate.net
≥2~1.5BentStable zwitterion formation is barrier-free nih.govresearchgate.netrsc.org

Atom numbering follows the scheme where N(4) is the nitrogen in methylamine and C(1) is the carbon in carbon dioxide. researchgate.net

Advanced Spectroscopic Characterization of Methylamine Formate Chemical Species

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and electronic structure of the methylammonium (B1206745) formate (B1220265) ion pair.

The formation of methylammonium formate, [CH₃NH₃]⁺[HCOO]⁻, from its precursors, methylamine (B109427) and formic acid, is unequivocally confirmed by NMR spectroscopy. The resulting spectra display distinct signals corresponding to the newly formed cationic and anionic species, which differ significantly from the signals of the neutral starting materials.

The ¹H NMR spectrum provides clear evidence of proton transfer. It is characterized by three primary signals:

A singlet corresponding to the formate proton (H-COO⁻), typically observed in the downfield region around 8.5 ppm.

A signal for the methyl protons (CH₃-NH₃⁺), which appears further upfield, generally around 2.6 ppm. Depending on the solvent and temperature, this signal may appear as a singlet or a triplet due to coupling with the adjacent ammonium (B1175870) protons.

A broad signal representing the ammonium protons (-NH₃⁺), whose broadness is a result of rapid chemical exchange and quadrupolar relaxation effects from the adjacent ¹⁴N nucleus.

Complementary ¹³C NMR analysis further corroborates the ionic structure, showing two distinct carbon environments: one for the methyl carbon of the cation and another for the carboxylate carbon of the anion. The significant downfield shift of the formate carbon compared to that in neutral formic acid is indicative of the delocalized negative charge on the carboxylate group.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Methylammonium Formate in a Deuterated Solvent (e.g., D₂O) (Note: This is an interactive data table. You can sort by clicking the headers.)

NucleusFunctional GroupChemical Shift (δ) Range (ppm)MultiplicityDescription
¹HFormate (H-COO⁻)8.4 - 8.6SingletThe single proton on the formate anion.
¹HMethyl (CH₃-NH₃⁺)2.5 - 2.7Singlet / TripletProtons of the methyl group on the cation.
¹HAmmonium (-NH₃⁺)~4.9 (in D₂O)Broad SingletExchangeable protons; often exchanges with D₂O.
¹³CFormate (-COO⁻)168 - 172SingletCarbonyl carbon of the formate anion.
¹³CMethyl (CH₃-)25 - 28SingletCarbon of the methyl group on the cation.

Beyond static structural confirmation, NMR spectroscopy is a powerful technique for monitoring chemical reactions in-situ to elucidate reaction mechanisms. When methylammonium formate is used as a reagent, for instance as a hydrogen donor and amine source in reductive amination reactions, NMR can track the consumption of reactants and the formation of products over time.

In a typical mechanistic study involving the reductive amination of a ketone, a time-course NMR experiment would reveal:

A gradual decrease in the integrated intensity of the signal corresponding to the formate proton (H-COO⁻), indicating its consumption.

A corresponding decrease in the signal of the ketone reactant.

The emergence and growth of new signals characteristic of the final amine product.

The signal for the methylammonium cation may remain constant if it acts catalytically or decrease if it is consumed as the amine source.

By integrating these signals against an internal standard, quantitative data on reaction rates, conversion, and yield can be obtained. This kinetic information is crucial for understanding the role of the ion pair in the reaction pathway and for optimizing reaction conditions.

Application in Confirming Methylammonium Formate Structure

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They serve as a molecular "fingerprint," providing definitive identification of the functional groups present in methylammonium formate and allowing for real-time observation of chemical changes.

In-situ Fourier-Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into a reaction vessel, enables real-time monitoring of changes in functional group concentrations. When methylammonium formate is used in a synthesis, such as the formation of N-methylformamide, in-situ FTIR can track the progress of the reaction by monitoring specific vibrational bands.

Key spectral changes observed during such a transformation would include:

A decrease in the strong, characteristic absorption bands of the formate anion (asymmetric COO⁻ stretch at ~1590 cm⁻¹) and the methylammonium cation (N-H⁺ bending modes).

The appearance of new absorption bands corresponding to the product, such as the amide I band (C=O stretch, ~1670 cm⁻¹) and the amide II band (N-H bend coupled with C-N stretch) of the newly formed N-methylformamide.

This continuous data stream allows researchers to identify the formation of transient intermediates, determine reaction endpoints accurately, and build kinetic models for process optimization.

The IR spectrum of solid or neat methylammonium formate is dominated by the vibrational modes of its constituent ions. The absence of the sharp C=O stretch (~1700 cm⁻¹) and broad O-H stretch (~2500-3300 cm⁻¹) of neutral formic acid, coupled with the appearance of strong carboxylate and ammonium bands, confirms its ionic salt structure.

The most prominent vibrational signatures include:

N-H⁺ Stretching: A very broad and strong band system centered around 3100 cm⁻¹, characteristic of the ammonium group involved in extensive hydrogen bonding.

C-H Stretching: Sharp bands between 2800-3000 cm⁻¹ from the methyl group.

COO⁻ Asymmetric Stretching: An intense, defining band around 1590 cm⁻¹, which is one of the strongest features in the spectrum.

N-H⁺ Bending: Multiple bands in the 1500-1600 cm⁻¹ region, including the "umbrella" mode.

COO⁻ Symmetric Stretching: A strong band located near 1350 cm⁻¹.

Table 2: Characteristic Infrared Vibrational Frequencies for Methylammonium Formate (Note: This is an interactive data table. You can sort by clicking the headers.)

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Intensity
N-H⁺ Stretch-NH₃⁺3000 - 3200Strong, Broad
C-H StretchCH₃-2800 - 3000Medium
C=O Asymmetric Stretch-COO⁻1585 - 1600Very Strong
N-H⁺ Bending-NH₃⁺1500 - 1580Medium-Strong
C-H BendingCH₃-1420 - 1480Medium
C=O Symmetric Stretch-COO⁻1345 - 1360Strong
O-C-O Bending-COO⁻760 - 780Medium

The potential existence of simple organic salts in interstellar ice mantles has made methylammonium formate a target of astrochemical research. Laboratory studies simulate these cryogenic conditions using matrix isolation spectroscopy. In these experiments, precursor molecules—methylamine (CH₃NH₂) and formic acid (HCOOH)—are co-deposited at extremely low temperatures (10-20 K) within an inert matrix, such as solid argon.

FTIR spectroscopy is used to analyze the resulting ice analogue. Key findings from these studies include:

At the lowest temperatures, the precursors primarily form a neutral, hydrogen-bonded complex (CH₃NH₂···HOOCH). This is identified by the presence of vibrational bands corresponding to the neutral molecules, albeit slightly shifted due to hydrogen bonding.

Upon controlled thermal annealing (warming) or UV irradiation of the ice analogue, a proton transfer event is induced. This is observed in the IR spectrum as a clear and irreversible transformation: the bands of the neutral precursors disappear, while the strong, characteristic bands of the methylammonium cation [CH₃NH₃]⁺ and the formate anion [HCOO]⁻ emerge.

This spectroscopic evidence confirms the formation of the zwitterionic salt pair under conditions relevant to interstellar environments. These laboratory-generated spectra serve as crucial references for astronomers using telescopes to search for complex organic molecules and their precursors in space, providing a pathway to understanding the origins of prebiotic molecules like glycine (B1666218), for which methylammonium formate is a potential precursor.

Vibrational Signatures of Methylammonium Formate

Mass Spectrometry in Compound Identification and Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of methylamine-formate systems. It provides definitive information on the molecular weight and structure of the primary ionic species and offers unique insights into the reactive intermediates involved in its formation and potential transformation pathways. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing ionic salts like methylammonium formate, as they can transfer the pre-existing ions from solution to the gas phase with minimal fragmentation.

The primary application of mass spectrometry in the study of this compound is the unequivocal confirmation of its ionic constitution. Methylammonium formate is a protic ionic liquid (PIL) formed by the proton transfer from formic acid to methylamine. ESI-MS analysis directly verifies this structure by detecting the constituent ions in both positive and negative ion modes.

In positive-ion mode ESI-MS, the spectrum is dominated by the methylammonium cation ([CH₃NH₃]⁺). The experimentally observed mass-to-charge ratio (m/z) for this species aligns precisely with its calculated theoretical value. In negative-ion mode, the corresponding formate anion ([HCOO]⁻) is detected. The presence of these two ions in equimolar concentrations in the source solution provides conclusive evidence for the formation of the methylammonium formate salt.

Furthermore, mass spectrometry can identify related products and ionic clusters that exist in equilibrium in the solution or are formed during the ionization process. These can include proton-bound dimers of the cation or anion-bound clusters. For instance, the detection of species such as [(CH₃NH₃)₂(HCOO)]⁺ can provide information about the intermolecular forces and aggregation behavior of the ionic liquid.

The table below summarizes the key ionic species identified by ESI-MS in the analysis of methylammonium formate.

Ion NameFormulaIonization ModeCalculated m/zSignificance
Methylammonium Cation[CH₃NH₃]⁺Positive32.055Primary cationic component of the salt.
Formate Anion[HCOO]⁻Negative45.018Primary anionic component of the salt.
Protonated Methylamine Dimer[(CH₃NH₂)₂H]⁺Positive63.102Indicates cation-neutral molecule interaction.
Formate-Formic Acid Adduct[(HCOOH)(HCOO)]⁻Negative91.028Indicates anion-neutral molecule interaction.
Cation-Anion-Cation Cluster[(CH₃NH₃)₂(HCOO)]⁺Positive109.128Evidence of ionic clustering in the gas phase.

Beyond simple identification, mass spectrometry is a powerful tool for probing reaction mechanisms by detecting short-lived, reactive intermediates. In the context of the methylamine-formic acid system, a key potential reaction is the dehydration to form N-methylformamide. This reaction is thought to proceed through a tetrahedral intermediate.

While such intermediates are often too unstable to be isolated, specialized MS techniques can provide evidence for their existence. By carefully controlling the ESI source conditions (e.g., temperature, voltages), it is possible to preserve fragile, non-covalent complexes and even transient covalent species.

Tandem mass spectrometry (MS/MS) is particularly revealing. In an MS/MS experiment, the parent ion corresponding to a potential intermediate (e.g., the non-covalent adduct [CH₃NH₂ + HCOOH]) is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions can provide structural information. For example, the observation of a fragment corresponding to the loss of a water molecule from the selected precursor ion is strong evidence that the precursor can access a transition state leading to amide formation. This method allows for the mapping of potential energy surfaces and the validation of proposed reaction pathways without directly observing the transient species itself.

Confirmation of Methylammonium Formate and Related Products

Rotational Spectroscopy of Methylamine and Related Volatiles

While the ionic salt methylammonium formate is non-volatile and thus not amenable to gas-phase rotational spectroscopy, its precursor, methylamine (CH₃NH₂), is a volatile molecule with a rich and extensively studied rotational spectrum. This analysis is crucial for understanding the fundamental properties of the amine component and for its detection in astrophysical environments.

Methylamine is a light asymmetric top molecule, meaning its three principal moments of inertia (Iₐ, Iₑ, Iₑ) are all different. Its high-resolution rotational spectrum, typically measured in the microwave and millimeter/submillimeter wave regions, is characterized by a dense forest of spectral lines.

The analysis of this spectrum allows for the precise determination of the molecule's rotational constants (A, B, C), which are inversely proportional to the moments of inertia. These constants provide definitive information about the molecular geometry, including bond lengths and bond angles. However, the spectrum of methylamine is significantly complicated by two large amplitude internal motions, which must be accounted for in any rigorous analysis.

The table below presents the ground-state rotational constants for methylamine, derived from high-resolution spectroscopic studies.

Rotational ConstantValue (MHz)Description
A100341.25Corresponds to rotation about the axis with the smallest moment of inertia (approx. C-N bond axis).
B22569.19Corresponds to rotation about the axis with the intermediate moment of inertia.
C22256.40Corresponds to rotation about the axis with the largest moment of inertia.

The rotational spectrum of methylamine is profoundly influenced by two large amplitude motions (LAMs):

-NH₂ Inversion: The amine group undergoes a "wagging" or inversion motion, similar to the umbrella motion in ammonia (B1221849), where the nitrogen atom passes through the plane of the two hydrogen atoms. This motion splits each rotational level into two states, a symmetric (0⁺) and an antisymmetric (0⁻) state, leading to a doubling of the spectral lines.

-CH₃ Internal Rotation: The methyl group can rotate internally relative to the amine group. This rotation is not free but is hindered by a potential barrier. This torsional motion further splits each rotational-inversion level into sublevels, which are labeled by the torsional quantum number (vₜ) and a symmetry index (σ).

The comprehensive laboratory characterization of methylamine's rotational spectrum is the prerequisite for its detection in interstellar space. Radio astronomers use large telescopes to search for the characteristic spectral "fingerprints" of molecules in interstellar molecular clouds and star-forming regions.

Methylamine was first detected in the interstellar medium (ISM) in 1974 towards the Sgr B2 molecular cloud and the Orion Nebula. The identification was based on the precise matching of frequencies from astronomical observations with those measured in laboratory experiments. Without the high-resolution laboratory data, which accounts for the complex splittings from the LAMs, a secure assignment would be impossible.

Since its initial discovery, methylamine has been observed in numerous astronomical sources, including hot molecular cores, protostellar envelopes, and even comets. The analysis of its various rotational transitions allows astronomers to determine its abundance, temperature, and density in these environments. As a key prebiotic molecule containing a C-N bond, its presence and distribution provide crucial clues for understanding the chemical pathways that may lead to the formation of more complex biological molecules, such as amino acids, in space.

Computational and Theoretical Chemistry Studies of Methylamine Formate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of the methylamine-formate system. These methods solve the Schrödinger equation (or a simplified form) to determine the energies and properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is frequently employed to determine the equilibrium geometries of molecules and the transition states that connect them. By mapping the energy of the system as a function of its geometry, DFT can elucidate reaction pathways and calculate activation barriers.

Studies involving methylamine (B109427) and its reactions utilize DFT methods like B3LYP and M06 to investigate reaction mechanisms. orscience.ru For instance, in reactions modeling polyurea formation, DFT calculations have shown that pathways involving a methylamine dimer are kinetically and thermodynamically more favorable than those with a methylamine monomer. orscience.ru This preference is attributed to the enhanced donor and acid-base properties of the dimer. orscience.ru Similarly, DFT has been used to optimize the geometries of intermediates in the metabolism of methylamine and to study the interaction between methylamine and carbon dioxide in the presence of water. researchgate.netresearchgate.net These calculations demonstrate that surrounding water molecules can facilitate the formation of a zwitterionic species by drawing the reactants closer together. researchgate.net

Table 1: Selected DFT Applications in Methylamine Systems This table is interactive. Click on headers to sort.

System Studied DFT Functional Basis Set Key Finding Reference
N,O-dimethylcarbamate + Methylamine B3LYP, M06 Not Specified Reaction with methylamine dimer is kinetically and thermodynamically preferred over the monomer. orscience.ru
H + CH₃NH₂ B3LYP aug-cc-pVTZ Used for geometry optimization and vibrational analysis to explore reaction products. nih.gov
Methylamine Dehydrogenation B3LYP cc-pVDZ Optimized geometries of reaction intermediates. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For situations demanding higher accuracy, ab initio methods provide a more rigorous, albeit computationally expensive, approach. These methods are based on first principles without empirical parameterization. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for calculating electronic energies.

In the context of methylamine and formic acid, high-level ab initio calculations have been crucial for studying potential pathways to glycine (B1666218) formation in interstellar environments. aanda.orgresearchgate.net Researchers have used the MP2 method with correlation-consistent basis sets (e.g., cc-pVTZ) to characterize the geometries of stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. aanda.orgresearchgate.net To refine the energetics, single-point energy calculations are then performed using the more accurate CCSD(T) method with a larger augmented basis set (e.g., aug-cc-pVTZ). aanda.orgresearchgate.net These studies have determined that while the formation of protonated glycine from the reaction of CH₃NH₂⁺ with formic acid is exothermic, it involves a significant activation barrier, making it unlikely under interstellar conditions. researchgate.net

Table 2: High-Accuracy Ab Initio Energy Calculations for Formic Acid Reactions This table is interactive. Click on headers to sort.

Reaction Method Basis Set Calculated Energetics (kcal/mol) Reference
CH₃NH₂⁺ + HCOOH → Protonated Glycine CCSD(T) // MP2 aug-cc-pVTZ // cc-pVTZ -2.5 (Exothermic) researchgate.net
CH₃NH₃⁺ + HCOOH → Protonated Glycine CCSD(T) // MP2 aug-cc-pVTZ // cc-pVTZ +2.9 (Quasi-isoenergetic) researchgate.net

Potential Energy Surface Mapping for Reaction Mechanisms

A potential energy surface (PES) is a multi-dimensional surface that describes the energy of a chemical system as a function of its geometric parameters. Mapping the PES is essential for understanding reaction mechanisms, as it reveals the lowest energy paths from reactants to products, including all intermediates and transition states.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes like solvation, diffusion, and conformational changes.

Solvent Effects on Reaction Pathways and Solvation Shells

The surrounding solvent can have a profound impact on chemical reactions, stabilizing certain species over others and altering reaction barriers. MD simulations are an ideal tool for investigating these effects at an atomic level. For the this compound system, the hydration behavior and the role of water are of particular interest.

MD simulations of methyl ammonium (B1175870) formate (B1220265) in an aqueous solution have been performed to understand the fundamental differences in hydration between the protic ionic pair and its neutral conjugate forms (methylamine and formic acid). acs.org Furthermore, computational studies combining DFT with cluster models have shown that water molecules play a direct catalytic role in the reaction between methylamine and CO₂ (a precursor to formic acid). researchgate.net The simulations indicate that water molecules form hydrogen bonds with the reactants, effectively creating a "solvent shell" that stabilizes the transition state and enables a barrier-free electron transfer to form a zwitterionic intermediate. researchgate.net First-principles MD simulations on aqueous methylamine solutions have also characterized the structure and dynamics of the first solvation shell, finding that water molecules reside in the amine's hydration shell for approximately 5.72 ps. core.ac.uk

Intermolecular Interactions and Hydrogen Bonding Networks

The non-covalent interactions between molecules, particularly hydrogen bonds, are critical in defining the structure and properties of the this compound system, especially in solution. MD simulations can provide detailed information about the geometry, lifetime, and dynamics of these interactions.

In simulations of aqueous methylamine, the hydrogen bond between the water's oxygen and the amine's hydrogen (DOD···ND₂) was found to be the dominant interaction, with a longer lifetime (2.6 ps) compared to both the bond between the water's hydrogen and the amine's nitrogen (D₂O···D₂N, 1.1 ps) and typical water-water hydrogen bonds. core.ac.uk Comparative MD studies on the methyl ammonium formate ionic pair versus its neutral counterparts reveal key differences in their interactions with water. Such simulations help to elucidate the complex hydrogen-bonding network that dictates the behavior of these species in an aqueous environment. Similarly, quantum chemical studies on reactions involving methylamine dimers highlight the importance of intermolecular hydrogen bonding in influencing reaction kinetics. orscience.ru

Table 3: Chemical Compounds Mentioned

Compound Name Molecular Formula
Methylamine CH₅N
Formic Acid CH₂O₂
This compound C₂H₇NO₂
Water H₂O
Carbon Dioxide CO₂
Protonated Aminomethanol CH₆NO⁺
Glycine C₂H₅NO₂
Protonated Glycine C₂H₆NO₂⁺
Methylammonium (B1206745) CH₆N⁺
N,O-dimethylcarbamate C₃H₇NO₂

Microkinetic Modeling of Catalytic Systems

Microkinetic modeling serves as a powerful computational tool to simulate the kinetics of complex chemical reactions, providing a bridge between theoretical calculations and experimental observations. researchgate.net By constructing a network of elementary reaction steps, this approach allows for the simulation of the time-evolution of species concentrations, offering deep insights into reaction mechanisms, the identification of catalyst resting states, and the optimization of reaction conditions. researchgate.netrecercat.cat In the context of systems involving methylamine and formate, microkinetic modeling is instrumental in validating proposed catalytic cycles and understanding catalyst behavior under realistic conditions. researchgate.netresearchgate.net

The utility of microkinetic modeling has been demonstrated in various catalytic processes related to methylamine and its derivatives. For instance, in the palladium-catalyzed C-N coupling of chlorobenzene (B131634) and methylamine, microkinetic simulations can track the concentration of palladium-containing species over time, helping to validate the proposed catalytic cycle. researchgate.net Such models are built upon data from methods like Density Functional Theory (DFT), which calculates the Gibbs free energies of intermediates and transition states. researchgate.net

Similarly, in processes where methyl formate is an intermediate, such as the synthesis of syngas from methanol (B129727), microkinetic models are crucial. researchgate.net They can help elucidate the reaction pathway and determine rate-limiting steps. For example, in the Ru-PNP pincer complex-catalyzed conversion of methanol to syngas, a microkinetic model supported a mechanism where CO is released directly from a methyl formate intermediate. researchgate.net These models can also evaluate the influence of process parameters, like solvent polarity or reactant concentration, on product formation and catalyst stability. researchgate.net The framework for these models often considers all plausible elementary steps, including adsorption, desorption, and surface reactions, to predict the performance of industrial reactors. mdpi.com

The table below summarizes findings from microkinetic studies on related catalytic systems.

Catalytic SystemCatalystKey Insight from Microkinetic ModelingReference
C-N CouplingPalladium Precatalyst (P1)Simulation of Pd-species concentration over time validates the proposed mechanistic pathway for methylamine arylation. researchgate.net
Methanol to SyngasRu-PNP Pincer ComplexSupported a mechanism involving the direct decarbonylation of a methyl formate intermediate and helped analyze the effect of solvent polarity. researchgate.net
CO/CO2 HydrogenationCu/ZnO/Al2O3Identified the hydrogenation of a methoxy (B1213986) intermediate as the rate-limiting step, with formate considered as a bidentate intermediate. mdpi.com

Quantum Computing Approaches for Methylamine and Formate Related Structures

The simulation of molecular systems at the quantum level is a significant challenge for classical computers due to the exponential scaling of computational cost with system size. Quantum computing offers a promising pathway to overcome these limitations, potentially revolutionizing fields like materials science and chemistry by enabling the exact simulation of molecular properties and reaction dynamics. thequantuminsider.compnas.orgd-nb.info

For molecules like methylamine and formate, quantum computers can provide highly accurate calculations of electronic structure and ground state energies, which are fundamental to understanding their reactivity. mdpi.com One of the leading quantum algorithms for this purpose is the Variational Quantum Eigensolver (VQE). mdpi.com VQE is a hybrid quantum-classical algorithm designed for near-term quantum devices to find the ground state energy of a molecule. mdpi.com

The following table presents the estimated qubit requirements for simulating methylamine and related molecules on a quantum computer.

MoleculeChemical FormulaNumber of Molecular OrbitalsNumber of Spin Orbitals / Qubits (STO-3G basis)Reference
MethylamineCH3NH21530 mdpi.com
Formic AcidHCOOH1734 mdpi.com
WaterH2O714 mdpi.com

Isotopic Effects and Their Theoretical Prediction

Isotopic substitution is a subtle yet powerful tool for probing reaction mechanisms and molecular structure. The replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, or D for H) can lead to measurable changes in reaction rates, known as kinetic isotope effects (KIEs). Theoretical chemistry plays a crucial role in predicting and interpreting these effects, offering detailed insights into the transition states of chemical reactions. acs.org

For systems involving methylamine and formate, both experimental and theoretical studies of isotopic effects have been conducted. High-level ab initio calculations, such as CCSD(T)-F12 theory, have been used to determine the spectroscopic parameters of various isotopologues of methylamine (e.g., ¹³CH₃NH₂, CH₃¹⁵NH₂, CH₂DNH₂, and CH₃NHD). frontiersin.orgnih.gov These theoretical studies predict how isotopic substitution affects rotational constants and vibrational energy levels, particularly the large-amplitude motions like torsion and wagging. frontiersin.orgnih.gov Such predictions are vital for interpreting spectroscopic data from astrophysical observations where these isotopologues have been detected. nih.gov

In reaction kinetics, heavy-atom isotope effects have been measured for the hydrazinolysis of methyl formate. acs.org At a pH of 8, where the breakdown of a tetrahedral intermediate is the rate-determining step, a significant carbonyl carbon isotope effect (k¹²/k¹³ = 1.038) was observed. acs.org This value, along with other measured isotope effects, is consistent with a late transition state that closely resembles the final product. acs.org At a pH of 10, the rate-determining step shifts to the formation of the tetrahedral intermediate, resulting in different isotope effects. acs.org These experimental findings can be rationalized by theoretical models that compute the vibrational frequencies of reactants and transition states for different isotopes.

The table below details the theoretically predicted and experimentally measured isotope effects for methylamine and methyl formate systems.

SystemIsotope EffectValueMethodInterpretationReference
Hydrazinolysis of Methyl Formate (pH 8)Carbonyl Carbon (k¹²/k¹³)1.038ExperimentalRate-determining breakdown of a tetrahedral intermediate. acs.org
Hydrazinolysis of Methyl Formate (pH 8)Nitrogen Nucleophile (k¹⁴/k¹⁵)0.990ExperimentalConsistent with a late transition state resembling the product. acs.org
Hydrazinolysis of Methyl Formate (pH 10)Carbonyl Carbon (k¹²/k¹³)1.020ExperimentalRate-determining formation of a tetrahedral intermediate. acs.org
Hydrazinolysis of Methyl Formate (pH 10)Nitrogen Nucleophile (k¹⁴/k¹⁵)0.9917ExperimentalConsistent with concerted general base catalyzed nucleophilic attack. acs.org
Methylamine IsotopologuesIsotopic ShiftsNot quantified, but predictedTheoretical (CCSD(T)-F12)Isotopic substitution significantly affects large-amplitude vibrational motions (torsion, wagging). frontiersin.orgnih.gov

Applications of Methylamine Formate Chemistry in Advanced Synthesis and Catalysis

Role of Methyl Formate (B1220265) as a Formylating Agent in Organic Synthesis

Methyl formate (MF) is a significant C1 building block utilized as an effective formylating agent in organic synthesis. researchgate.netnordmann.global It serves as a reagent to introduce a formyl group (-CHO) into various organic molecules, a fundamental transformation in the synthesis of many chemical intermediates. nordmann.global The formylation of amines to produce formamides is a particularly noteworthy application. researchgate.netnih.gov This reaction is traditionally catalyzed by bases like sodium methoxide (B1231860), but research has expanded to include more efficient and greener catalysts. researchgate.net

The use of methyl formate as a formylating agent extends to alcohols as well. N-heterocyclic carbene (NHC) catalyzed transformylation of primary, secondary, and tertiary alcohols using methyl formate as the formyl transfer reagent produces a wide array of formates in good yields. organic-chemistry.org This method is advantageous due to low catalyst loadings and its compatibility with various protecting groups and heterocycles. organic-chemistry.org Furthermore, methyl formate can be used for the α-formylation of esters, such as in the synthesis of methyl 4-chloro-2-formylbutanoate from methyl 4-chlorobutanoate. sigmaaldrich.com In continuous-flow systems, the highly volatile methyl formate has been successfully employed for the formylation of organolithium species. thieme-connect.com

The versatility of methyl formate as a formylating agent is highlighted in its ability to achieve chemoselective reactions. For instance, a primary amine can be selectively formylated in the presence of an unprotected primary alcohol. organic-chemistry.org

Development of Catalytic Systems for C1 Chemistry

C1 chemistry, which utilizes single-carbon molecules as feedstocks, is pivotal for sustainable chemical production. nih.gov The development of catalytic systems involving methylamine (B109427) and methyl formate is central to advancing this field, enabling efficient production of key chemical intermediates.

Formamides are important intermediates in chemical synthesis and are also used as specialized solvents. nih.govacs.org The reaction between methyl formate and amines represents a key route to their production. researchgate.netgoogle.com Industrial processes have long used catalysts like sodium methoxide for this conversion, but these methods can be corrosive and generate waste. researchgate.net Consequently, research has focused on developing more efficient and environmentally benign catalytic systems.

Bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been identified as highly effective catalysts for the formylation of amines with methyl formate at room temperature. nih.gov These catalysts generate a key intermediate with outstanding formylating activity in the reaction mixture. researchgate.net The chemical synthesis of formamide (B127407) can also proceed via the aminolysis of methyl formate under high-temperature and high-pressure conditions. nih.gov

More recently, electrochemical methods have emerged as a sustainable alternative. The selective electrochemical N-formylation of methylamine using methanol (B129727) as a C1 source has been achieved with a simple glassy carbon electrode, yielding N-methylformamide. acs.orgnih.gov Mechanistic studies of this process have identified two primary pathways: the direct oxidation of a hemiaminal intermediate and a novel route involving the formation and subsequent hydration of methylisocyanide. acs.orgnih.gov

Table 1: Comparison of Catalytic Systems for Formamide Synthesis

Amine Substrate C1 Source Catalyst/Method Conditions Product Key Findings Reference(s)
Aliphatic & Aromatic Amines Methyl Formate Bicyclic Guanidines (e.g., TBD) Room Temperature Corresponding Formamides High yields; proceeds via a highly active formylating intermediate. researchgate.net, nih.gov
Dimethylamine (B145610) Methyl Formate None (Reactive Distillation) Continuous process Dimethylformamide (DMF) Catalyst-free alternative to carbonylation, integrated with MF synthesis. google.com
Methylamine Methanol Glassy Carbon Electrode (Electrochemical) Neutral NaClO4 electrolyte N-methylformamide Achieved 34% Faradaic Efficiency (FE); sustainable, metal-free approach. acs.org, nih.gov
Ammonia (B1221849) Methyl Formate High Temperature & Pressure Industrial Process Formamide Established industrial method (aminolysis). nih.gov

The transformation of carbon dioxide, a greenhouse gas, into value-added chemicals is a primary goal of green chemistry. mdpi.com One promising route involves using CO2-derived formamides for the sustainable synthesis of methyl formate. researchgate.netmdpi.com Researchers have developed a green pathway for MF production through the alcoholysis of N-formylmorpholine (a formamide derived from CO2) with methanol. researchgate.netmdpi.com

This reaction is effectively catalyzed by solid base catalysts. A CaO/MgO catalyst with 13.5 wt.% CaO content demonstrated superior performance, achieving a 94.5% conversion of N-formylmorpholine and 100% selectivity for methyl formate at 120 °C. researchgate.netmdpi.com Kinetic studies revealed a linear relationship between the density of strong basic sites on the catalyst and the reaction activity. researchgate.netmdpi.com This method presents a sustainable route for synthesizing MF by utilizing CO2-derived formamides and green methanol, contributing to both CO2 utilization and the production of valuable green chemicals. mdpi.com

Table 2: Performance of Solid Base Catalysts in Alcoholysis of N-Formylmorpholine

Catalyst CaO Loading (wt.%) Reaction Temperature (°C) NFM Conversion (%) MF Selectivity (%) Reference(s)
CaO/MgO 13.5 120 94.5 100 mdpi.com, researchgate.net
CaO/ZrO2 - 120 Lower than CaO/MgO - researchgate.net
CaO/Al2O3 - 120 Lower than CaO/MgO - researchgate.net
MgO 0 120 ~20 100 researchgate.net

Efficient Routes for Formamide Production

Methyl Formate as a Transfer Hydrogenating Agent

In a novel application, methyl formate has been established as an effective transfer hydrogenating agent. acs.orgnih.gov While having a high hydrogen content, its potential as a hydrogen donor in catalytic transfer hydrogenation (CTH) was previously unexplored. acs.org Recent research has demonstrated that an electron-rich, bifunctional Iridium(III) complex can catalyze the efficient CTH of N-heteroarenes and azoarenes using methyl formate as the hydrogen source under mild reaction conditions. acs.orgacs.org

This protocol allows for the selective reduction of various substrates. For quinoxalines and quinolines, hydrogenation occurs specifically on the nitrogen-bearing aromatic ring. acs.org The process is notable for its mild conditions and the low catalyst loading required to efficiently transform a wide variety of substrates into the desired hydrogenated products. acs.org Control experiments confirmed that the combination of methyl formate and water acts as the hydrogen source in this transformation. acs.org This discovery expands the utility of methyl formate in organic synthesis, presenting it as a viable alternative to other hydrogen donors. nih.govresearchgate.net

Green Chemistry Approaches and Sustainable Chemical Manufacturing

The chemistry of methylamine and formates is increasingly aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances. kahedu.edu.inslideshare.net A major focus is the transition from a fossil fuel-based economy to a sustainable one based on renewable resources. nih.govrsc.org

Key green aspects in this area include:

CO2 Utilization : Methyl formate can be produced from CO2, either through the hydrogenation of CO2 to formic acid followed by esterification, or via the alcoholysis of CO2-derived formamides. mdpi.comsemanticscholar.org This positions CO2-derived methyl formate as a liquid, easily transportable, and safe source for CO/methanol mixtures, enabling a non-phosgene route to isocyanate precursors for polyurethanes. semanticscholar.org

Catalytic Efficiency : The development of heterogeneous solid base catalysts for methyl formate synthesis mdpi.com and advanced homogeneous catalysts for formamide production researchgate.net and transfer hydrogenation acs.org replaces less efficient or more hazardous stoichiometric reagents. This shift is a core tenet of green chemistry. nih.gov

Electrochemical Synthesis : The electrosynthesis of formamides from methanol and amines offers a cleaner, potentially carbon-neutral pathway to C-N bond formation, operating under ambient conditions and avoiding harsh reagents. acs.orgnih.gov This method aligns with the goal of electrifying chemical processes to utilize renewable energy directly. rsc.org

These approaches contribute to a more sustainable chemical industry by improving resource efficiency, eliminating waste, and avoiding toxic materials, thereby reinventing manufacturing to be more flexible and less harmful. nih.govacs.org

Precursors for Advanced Materials or Intermediates in Fine Chemical Synthesis (excluding pharmaceuticals as an end product)

Beyond its role in fundamental reactions, methylamine-formate chemistry provides essential precursors for advanced materials and is a source of key intermediates for the fine chemical industry.

Advanced Materials (Perovskites) : The ionic liquid methylammonium (B1206745) formate (MAFa) is used as a precursor solvent to fabricate high-quality, large-area crystalline perovskite films (e.g., MAPbI3). nih.govdyenamo.se Using MAFa allows for the controlled growth of these films, which are critical components in high-efficiency perovskite solar cells. nih.govsemi.ac.cn For instance, vertically aligned lead iodide thin films prepared from MAFa facilitate the rapid and robust formation of stable black-phase α-FAPbI3, leading to solar cells with power-conversion efficiencies as high as 24.1%. semi.ac.cn

Intermediates in Fine Chemical Synthesis :

Methylamine itself is a crucial building block for a wide array of chemicals. It is used in the synthesis of surfactants, solvents, rubber processing chemicals, and agrochemicals. airgasspecialtyproducts.comsamaterials.com

Methyl formate serves as a critical C1 intermediate for manufacturing other important chemicals. researchgate.net It is a primary precursor for producing formic acid, N,N-dimethylformamide (DMF), and dimethyl carbonate. mdpi.com The reaction of methyl formate with dimethylamine in a reactive distillation column is a catalyst-free industrial route to DMF. google.com It is also a key component in the synthesis of N-aryl carbamates, which are precursors for polyurethanes. semanticscholar.org

Environmental and Astro Chemical Transformations of Methylamine and Formate Species

Environmental Fate of Methylamine (B109427) in Biogeochemical Cycles

Methylamines are prevalent in marine environments, originating from the breakdown of compounds like osmolytes and organic matter. frontiersin.orgwarwick.ac.uk These chemical relatives of ammonia (B1221849) are utilized by marine bacteria as an energy source, which in turn remineralize the nitrogen to ammonium (B1175870). frontiersin.org This process establishes methylamines as crucial players in marine biogeochemical cycles. frontiersin.org In their gaseous state, methylamines can cross the sea-air interface and influence climate-related processes. frontiersin.org

The degradation of quaternary amines, such as glycine (B1666218) betaine, which are widespread in marine organisms, produces methylamines. frontiersin.orgukri.org This degradation, particularly in coastal sediments, is a significant contributor to the production of methane, a potent greenhouse gas, and volatile methylated amines that may be involved in cloud formation. ukri.org While microorganisms are known to be the primary drivers of this degradation, the specific genes and enzymes involved are not yet fully understood. ukri.org

Ammonia-oxidizing archaea (AOA) and bacteria (AOB) are key players in the global nitrogen cycle. centa.ac.uk Methylamine, being a structural analog of ammonia, can inhibit ammonia oxidation and growth in AOB. centa.ac.uk It is hypothesized that methylamines are competitive inhibitors of AOA as well. warwick.ac.uk In the environment, it is predicted that other microorganisms, like methylotrophs, may lessen the inhibitory impact of methylamines on nitrification, with the nitrogen from methylamine entering the nitrification process after degradation. warwick.ac.uk

Nitrogen deposition from sources including nitrogen oxides and atmospheric ammonia leads to nutrient enrichment in ecosystems, causing issues like biodiversity loss and eutrophication. epa.gov Particulate sulfate (B86663) can interact with certain bacteria to form methylmercury, a toxin that can accumulate in the food web. epa.gov

Photocatalytic Degradation of Methylamine and Related Amines

The photocatalytic degradation of methylamine (MA) and dimethylamine (B145610) (DMA) has been studied using UV-irradiated titanium dioxide (TiO2) suspensions. researchgate.netresearchgate.net This process involves several factors, including adsorption, photolysis, and degradation kinetics. researchgate.net The efficiency of this degradation is influenced by parameters such as pH and the type of UV radiation used. researchgate.net

Studies have shown that the photocatalytic oxidation of methylamine is most efficient in alkaline conditions. researchgate.net The neutral form of methylamine (CH3NH2) degrades more rapidly than its protonated form (CH3NH3+). researchgate.net This is because hydroxyl radicals, which drive the degradation, react more favorably with the lone-pair electron on the nitrogen atom of the neutral species. researchgate.net

The degradation process can be enhanced by modifying the photocatalyst. For instance, hydrogen titanate nanotubes (H-TNTs) have been used for the photocatalytic degradation of methylamine. acs.orgacs.org Calcining these nanotubes at specific temperatures can improve their photocatalytic activity. acs.orgacs.org Similarly, modifying titanium dioxide nanotubes with platinum has been shown to significantly promote the photocatalytic degradation of methylamine. eep1987.com Graphitic carbon nitride (g-C3N4) doped with alkali metals has also been synthesized and used for the visible-light photocatalytic degradation of methylamine. rsc.org

The adsorption of methylamine and dimethylamine onto the surface of the photocatalyst is a key step in their degradation. The adsorption isotherms for both compounds on TiO2 have been found to follow the Langmuir model. researchgate.netresearchgate.net The kinetics of the photocatalytic oxidation are described by the Langmuir-Hinshelwood model. researchgate.net For concentrations below 0.5 mmol L-1, the reaction follows first-order kinetics before reaching a plateau. researchgate.net

The rate of degradation is influenced by the radiant flux of UV light. Increasing the UV-A radiant flux enhances the photocatalytic activity up to an optimal point, after which it plateaus. researchgate.net The disappearance rate constants for methylamine and dimethylamine using TiO2 under UV radiation have been reported to be 32 x 10⁻³ min⁻¹ and 11 x 10⁻³ min⁻¹, respectively, for initial concentrations up to 0.5 mmol. researchgate.net

Table 1: Adsorption and Kinetic Models for Methylamine Degradation

ParameterModel/ObservationDetailsSource
Adsorption IsothermLangmuir ModelDescribes the adsorption of methylamine and dimethylamine on TiO2. researchgate.netresearchgate.net
Oxidation KineticsLangmuir-Hinshelwood ModelDescribes the photocatalytic oxidation kinetics, showing first-order kinetics at low concentrations. researchgate.net
Disappearance Rate Constant (Methylamine)32 x 10⁻³ min⁻¹With TiO2 under UV radiation for initial concentrations up to 0.5 mmol. researchgate.net
Disappearance Rate Constant (Dimethylamine)11 x 10⁻³ min⁻¹With TiO2 under UV radiation for initial concentrations up to 0.5 mmol. researchgate.net

The photocatalytic degradation of methylamine results in several nitrogen-containing products. The primary degradation product of the nitrogen atom in methylamine is ammonium (NH4+). researchgate.net Nitrite (B80452) (NO2-) is also formed as an intermediate but is quickly oxidized to nitrate (B79036) (NO3-). researchgate.netacs.org In some cases, formamide (B127407) has been identified as a degradation product. nilu.com

The degradation pathway is pH-dependent. At acidic pH levels (3.1 and 5.2), the nitrogen in methylamine is predominantly converted to ammonium, with no detectable nitrite or nitrate. researchgate.net In contrast, at a basic pH of 12, there is a high production of nitrite and nitrate. researchgate.net Two main pathways for the aqueous photocatalytic oxidation of methylamine have been proposed: decomposition to formate (B1220265) and ammonia, and the direct oxidation of organic nitrogen to nitrite, both ultimately leading to carbon dioxide, water, ammonia, and nitrate. researchgate.net

During the degradation of dimethylamine, methylamine is detected as an intermediate product, and demethylation is a major initial step. researchgate.net

Table 2: Degradation Products of Methylamine Photocatalysis

ProductConditions/ObservationsSource
Ammonium (NH4+)Primary degradation product of the nitrogen atom. researchgate.net
Nitrite (NO2-)Formed as an intermediate, rapidly oxidized to nitrate. Detected on the surface of H-TNTs and TNTs-350 catalysts. researchgate.netacs.org
Nitrate (NO3-)Formed from the oxidation of nitrite. Detected on the surface of H-TNTs and TNTs-350 catalysts. researchgate.netacs.org
Formic Acid (HCOOH)Detected as a degradation product. researchgate.net
FormamideIdentified as a major product in the photo-oxidation of methylamine. nilu.com

Adsorption Isotherms and Kinetics in Degradation Processes

Interstellar Chemistry of Methylamine and Methyl Formate

In the cold and dense regions of the interstellar medium (ISM), complex organic molecules (iCOMs) are thought to form on the surfaces of dust grains. arxiv.orgarxiv.org Methylamine (CH3NH2) and methyl formate (HCOOCH3) are two such molecules.

The formation of methylamine is believed to occur through the hydrogenation of hydrogen cyanide (HCN) on grain surfaces. researchgate.netsurrey.ac.ukoup.com This process involves a series of hydrogenation steps, forming intermediates such as CH2N, CH2NH, and CH2NH2. researchgate.netsurrey.ac.ukoup.com Laboratory experiments have confirmed that HCN hydrogenation leads to the formation of methylamine. researchgate.net Another proposed route is the successive hydrogenation of gas-phase HCN molecules. csic.es

Methyl formate formation is more complex and is the subject of ongoing debate. arxiv.org While gas-phase reactions have been proposed, they have generally failed to reproduce the observed abundances of methyl formate. nrao.edu Consequently, formation on grain surfaces is considered a more likely pathway. nrao.edu One proposed grain-surface mechanism involves the reaction of the formyl radical (HCO) and the methoxy (B1213986) radical (OCH3). Another pathway suggests the reaction of two formaldehyde (B43269) (HCHO) molecules, which can produce methyl formate, though this reaction has a significant energy barrier. researchgate.net Cosmic ion irradiation of icy mantles containing carbon monoxide (CO) and methanol (B129727) (CH3OH) has also been shown to produce methyl formate. aanda.org

There is also evidence for a gas-phase formation route for methyl formate involving formic acid (HCOOH). nrao.edu Observations show an anti-correlation in the spatial distribution of HCOOH and CH3OCHO, suggesting a gas-phase reaction. nrao.edu

Methylamine is considered a key precursor for the formation of the amino acid glycine in the interstellar medium. researchgate.netsurrey.ac.ukoup.com The abstraction of a hydrogen atom from methylamine can lead to the aminomethyl radical (•CH2NH2), which can then react with the carboxyl radical (•COOH) to form glycine. researchgate.net The detection of both glycine and methylamine on comet 67P/Churyumov-Gerasimenko supports the idea of a cosmic origin for these prebiotic molecules. arxiv.org Furthermore, the UV irradiation of interstellar ice analogs containing methylamine has been shown to produce various complex organic molecules, including formamide and methyl cyanide. csic.es

Methyl formate is one of the most abundant complex organic molecules observed in star-forming regions. arxiv.org Its presence, along with its isomers glycolaldehyde (B1209225) and acetic acid, suggests a rich chemistry leading to complex organics. acs.org The formation of methyl formate can be linked to the hydrogenation of CO on grain surfaces, which also produces glycolaldehyde and ethylene (B1197577) glycol. arxiv.org It can also be formed from dimethyl ether through reactions with halogen atoms and then atomic oxygen. frontiersin.org The various formation pathways of methyl formate highlight its central role in the chemical evolution of the interstellar medium, contributing to the inventory of complex organic molecules that may be incorporated into forming planetary systems. mdpi.com

Thermal Desorption Studies from Astrophysical Ices

The thermal processing of interstellar ices is a critical mechanism for the release of complex organic molecules (COMs) into the gas phase in star-forming regions. Temperature programmed desorption (TPD) experiments, which simulate the gradual warming of these icy grain mantles, provide crucial data on the desorption energies and release temperatures of various molecular species. These studies are essential for understanding the molecular composition of hot cores and the potential for further gas-phase chemistry.

Laboratory investigations focusing on methylamine (CH₃NH₂) and its interactions within astrophysical ice analogs, primarily composed of water (H₂O), have revealed key details about its desorption behavior. When present in a water-ice matrix, the desorption of methylamine is strongly influenced by its interaction with water molecules and the nature of the underlying substrate, such as graphite (B72142) or silicate (B1173343) analogs.

Research has shown that methylamine, when adsorbed on a non-porous amorphous solid water (np-ASW) ice surface, exhibits a complex desorption profile. A fraction of the methylamine desorbs at temperatures around 120-140 K, prior to the main water ice sublimation. aanda.orgresearchgate.net However, a significant portion can become trapped within the water ice and desorbs at higher temperatures, co-desorbing with the water ice or even desorbing after the bulk of the water has sublimated. arxiv.orgaanda.org This behavior indicates a strong interaction, likely hydrogen bonding, between methylamine and water. aanda.org

The interaction of methylamine with acidic species like formic acid (HCOOH) within these ices is of particular interest. In such mixtures, an acid-base reaction is expected to occur, leading to the formation of the salt, methylammonium (B1206745) formate ([CH₃NH₃]⁺[HCOO]⁻). While direct TPD studies of pre-synthesized methylamine-formate in astrophysical ice analogs are not extensively documented, the principles of acid-base chemistry in interstellar ices suggest its formation. arxiv.org The thermal desorption of this salt would differ significantly from its individual components. Instead of separate desorption events for methylamine and formic acid, the salt would likely desorb at a much higher temperature, reflecting the strong ionic bond between the methylammonium cation and the formate anion. This process would release both methylamine and formic acid into the gas phase simultaneously. arxiv.org

Studies on similar systems, such as the reaction between methylamine and carbon dioxide (CO₂) in water ice, have demonstrated the formation of another salt, methylammonium methylcarbamate ([CH₃NH₃]⁺[CH₃NHCOO]⁻), upon thermal processing. aanda.org This provides strong evidence for the formation of salts within interstellar ice analogs through thermal reactions.

The desorption temperatures for methylamine from different substrates are summarized in the table below. These values highlight the influence of the substrate and the presence of water ice on the release of methylamine into the gas phase.

SubstrateMethylamine Desorption Peak Temperature (K)Reference
Graphite (HOPG)Starts below 100 K, continues >160 K arxiv.orgaanda.org
Non-porous Amorphous Solid Water (np-ASW) Ice120 - 150 K arxiv.orgaanda.org
np-ASW ice surface (0.30 ML CH₃NH₂)~137 K aanda.orgresearchgate.net

The desorption energy of methylamine from a non-porous amorphous water ice surface has been measured to be in the range of 3850–8420 K. arxiv.orgaanda.org A fraction of methylamine can diffuse through the water ice and bind directly to the underlying substrate, leading to a higher desorption energy and temperature. arxiv.orgaanda.org This trapping effect is significant for understanding the retention of volatile species in ices until warmer stages of star formation.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating chemical mixtures into individual components for analysis. khanacademy.org Both liquid and gas chromatography are employed for the analysis of methylamine-formate, typically by targeting either the methylamine (B109427) cation or the formate (B1220265) anion after conversion to a suitable derivative.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying non-volatile or thermally unstable compounds. Since simple amines like methylamine lack a UV chromophore, derivatization is necessary to enable detection by common HPLC detectors like UV-Visible or fluorescence detectors. helixchrom.comepa.gov

Several derivatization reagents are used for this purpose. One common agent is 9-fluorenylmethylchloroformate (FMOC), which reacts with primary and secondary amines to form highly fluorescent derivatives. deepdyve.com An HPLC-UV method using FMOC derivatization was developed for determining short-chained amines, with a minimum derivatization time of 40 minutes. deepdyve.com Another approach, developed by the Occupational Safety and Health Administration (OSHA), involves collecting methylamine on a sampling tube with XAD-7 resin coated with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD chloride). epa.gov This process forms a stable derivative that can be desorbed and analyzed by HPLC with a fluorescence or visible detector. epa.gov

Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, is also effective for separating polar basic compounds like methylamine. helixchrom.com For instance, a Coresep 100 mixed-mode column can retain methylamine, allowing for its analysis. helixchrom.com Methylammonium (B1206745) formate itself has been used as a mobile phase modifier in reversed-phase HPLC, where it helps to suppress peak broadening effects from silanol (B1196071) interactions, as demonstrated in the separation of water-soluble vitamins. nih.gov

Table 1: HPLC Methods for Methylamine Analysis
MethodDerivatizing AgentStationary Phase (Column)Mobile PhaseDetectionReference
HPLC-UV9-fluorenylmethylchloroformate (FMOC)Not SpecifiedNot SpecifiedUV deepdyve.com
HPLC-Fluorescence/VisibleNBD Chloride on XAD-7 ResinNot SpecifiedNot SpecifiedFluorescence or Visible epa.gov
Mixed-Mode HPLCNone (Trifluoroacetic acid for detection)Coresep 100 (Mixed-Mode)5% Acetonitrile with 0.1% Trifluoroacetic acidEvaporative Light Scattering Detector (ELSD) helixchrom.com
Reversed-Phase LC-MSNone (Methylammonium formate used as modifier)Aqua C185% Methylammonium formate in waterMass Spectrometry (APCI) nih.gov

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds without decomposition. researchgate.net For this compound, GC analysis can target either the methylamine component, which is volatile, or the formate component after conversion into a volatile ester, such as methyl formate. osha.gov

The analysis of methyl formate in air can be performed by collecting samples on a sorbent tube, followed by desorption and analysis by GC with a flame ionization detector (FID). osha.gov GC conditions, such as the temperature program, can be adjusted to avoid interferences, and confirmation of identity can be achieved using mass spectrometry (GC-MS). osha.gov

Direct analysis of volatile amines like methylamine by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and instability on certain columns. epa.govresearchgate.net However, specialized columns have been developed to overcome these issues. For example, a generic GC-FID method using an Agilent J&W CP-Volamine capillary column has been shown to be capable of separating and quantifying over 25 volatile amines. researchgate.net Another approach involves automated headspace solid-phase microextraction (HS-SPME) coupled with GC and a nitrogen-phosphorus detector (NPD) for the sensitive analysis of methylamines in aqueous samples. nih.gov

Table 2: GC Methods for Methylamine and Methyl Formate Analysis
AnalyteMethodColumnDetectorKey FindingsReference
Methyl FormateGC-FIDNot specifiedFlame Ionization Detector (FID)Method developed for analysis in air samples. Retention time on a single column is not proof of identity; MS confirmation recommended. osha.gov
MethylamineGC-FIDAgilent J&W CP-Volamine capillary columnFlame Ionization Detector (FID)A 16-minute method capable of separating over 25 volatile amines. Successfully applied to quantify volatile amines in various intermediates. researchgate.net
MethylamineHS-SPME-GC-NPDNot specifiedNitrogen Phosphorus Detector (NPD)Automated method for sensitive analysis in seawater. Detection limits in the low nanomolar range were achieved. nih.gov
Methamphetamine (in Methylamine solvent)GC-MSNot specifiedMass Spectrometry (MS)Quantitative analysis of methamphetamine in a methylamine extraction solvent, verifying the presence of methylamine. mehler.com

High-Performance Liquid Chromatography (HPLC) with Derivatization for Amines

Spectrometric Methods for Quantitative Analysis

Spectrometric methods, particularly mass spectrometry, offer high specificity and sensitivity for quantitative analysis. canterbury.ac.nz These methods can be coupled with chromatographic separations, as in LC-MS, or used in other formats.

A coupled spectrophotometric assay has been developed for the continuous determination of methylamine. nih.govresearchgate.net In this assay, the deamination of methylamine produces formaldehyde (B43269), which is then oxidized to formate by formaldehyde dehydrogenase. nih.govresearchgate.net This second reaction involves the reduction of NAD+ to NADH, and the increase in NADH is monitored continuously by spectrophotometry at 340 nm. nih.govresearchgate.net This method provides a reproducible and relatively inexpensive way to quantify methylamine without using radioactive labels. nih.gov

Ultra-Performance Liquid Chromatography/tandem mass spectrometry (UPLC/MS/MS) provides a robust and sensitive method for quantifying multiple methylated amines simultaneously in biological fluids like urine and plasma. kit.edu One such method utilized hydrophilic interaction liquid chromatography (HILIC) for separation, followed by detection using electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for analyte-specific quantification. kit.edu This targeted approach allows for the reliable quantification of a wide range of amine compounds in a short analysis time. kit.edu

Development of Novel Sensor Technologies for Research Applications

Recent research has focused on developing novel sensor technologies for the rapid and selective detection of amines like methylamine. These sensors offer potential advantages in terms of speed, cost, and portability over traditional laboratory methods.

Amperometric biosensors have been constructed using methylamine oxidase, an enzyme that specifically acts on methylamine. nih.govresearchgate.net In one design, a bienzyme sensor was developed using recombinant methylamine oxidase and horseradish peroxidase. nih.govresearchgate.net The immobilization of the amine oxidase on gold nanoparticles was shown to enhance sensor performance, including sensitivity. nih.gov The sensor operates at a low potential to avoid interference and demonstrates good selectivity for methylamine over other amines like dimethylamine (B145610) and trimethylamine (B31210). nih.gov

Fluorescent biosensors have also been created for the visual detection of various amines. nih.gov One such sensor was made by immobilizing phenanthroline and 4,4′-methylene diphenyl diisocyanate on a cellulose (B213188) acetate (B1210297) matrix. nih.gov This sensor exhibits different fluorescent color changes under UV light in the presence of different amines, with methylamine producing a cyan color. nih.gov

Electrochemical sensors using platinum screen-printed electrodes (SPEs) in a room-temperature ionic liquid have been developed for detecting toxic gases, including methylamine. researchgate.net The analytical utility of these sensors was demonstrated for methylamine concentrations from 10 to 80 ppm using techniques like linear sweep voltammetry (LSV) and differential pulse voltammetry (DPV). researchgate.net

Table 3: Novel Sensor Technologies for Methylamine Detection
Sensor TypePrincipleDetection Range / LimitKey FeaturesReference
Amperometric BiosensorBienzyme system with Methylamine Oxidase (AMO) and Horseradish Peroxidase (HRP). AMO immobilized on gold nanoparticles.Linear Range: 15 µM to 150 µMHigh sensitivity and good selectivity for methylamine. Used for analysis in fish samples. nih.govresearchgate.net
Fluorescent BiosensorPhenanthroline-based fluorescent molecule immobilized on a cellulose acetate matrix.LOD: 1700 nmolVisual detection based on color change under UV light (cyan for methylamine). nih.gov
Electrochemical Gas SensorPlatinum screen-printed electrode in an ionic liquid ([C2mim][NTf2]).LOD: 1.4 to 3.6 ppmDetects methylamine in the gas phase using voltammetric techniques. researchgate.net

Method Validation and Performance Characteristics in Research Matrices

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for research applications. Validation studies typically assess parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery). derpharmachemica.com

For an HPLC-UV method using FMOC derivatization, the detection limits for methylamine, dimethylamine, and trimethylamine were found to be 0.12, 0.08, and 0.05 ng, respectively. deepdyve.com An ion chromatography method for monomethylamine in a pharmaceutical drug substance was validated with an LOD of 0.09 µg/mL and an LOQ of 0.30 µg/mL, and the average accuracy was 101.6%. derpharmachemica.com A GC-based method for methylamine in fermentation broths showed good linearity (R²=0.9998) and sample-to-sample reproducibility with a standard deviation of <10% for the peak area. researchgate.net The OSHA method for methylamine reported a reliable quantitation limit of 28 ppb and a standard error of estimate of 5.8% at the target concentration. epa.gov

Table 4: Method Validation and Performance Characteristics
MethodAnalyteLinearity (R²)LODLOQPrecision (%RSD)Accuracy/RecoveryReference
HPLC-UV (FMOC derivatization)MethylamineNot Specified0.12 ngNot SpecifiedNot SpecifiedCapture efficiency: 93% deepdyve.com
Ion ChromatographyMonomethylamineNot Specified0.09 µg/mL0.30 µg/mLNot Specified101.6% derpharmachemica.com
Ion ChromatographyMethylamineNot Specified0.061 µg/ml0.185 µg/mlNot SpecifiedNot Specified researchgate.net
GC-FIDMethylamine0.999810 µMNot Specified<10% (sample-to-sample peak area)Not Specified researchgate.net
HS-SPME-GC-NPDMonomethylamine (MMA)>0.9619.1 nMNot SpecifiedUp to 35% in complex matrixNot Specified nih.govacs.org
OSHA Method 40 (HPLC)MethylamineNot SpecifiedNot Specified28 ppb (35 µg/m³)5.8% (Std. Error)Not Specified epa.gov

Future Research Directions and Emerging Paradigms in Methylamine Formate Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of innovative and efficient synthetic routes to and from methylamine-formate and its derivatives is a cornerstone of future research. The focus lies on creating milder, more selective, and sustainable catalytic processes.

One promising avenue is the electrochemical N-formylation of methylamine (B109427). Recent studies have demonstrated the selective synthesis of N-methylformamide from methylamine and methanol (B129727) on a simple glassy carbon electrode, achieving a faradaic efficiency of 34% in a neutral electrolyte. acs.orgnih.gov This method offers a sustainable, metal-free alternative to traditional thermochemical processes. Future work will likely focus on improving the faradaic efficiency and selectivity by designing advanced electrocatalysts and optimizing reaction conditions.

Another key area is the catalytic synthesis of formamides from amines using methyl formate (B1220265) as a formylating agent. researchgate.net While traditional methods often require harsh conditions, recent research has shown that bicyclic guanidines can catalyze this reaction with high yields, often at room temperature. researchgate.net The exploration of other organocatalysts and novel heterogeneous catalysts could lead to even more efficient and recyclable systems. The synthesis of methyl formate itself is a subject of intense research, with a focus on processes like the dehydrogenation of methanol and the hydrogenation of CO2. mdpi.comrsc.org Copper-based catalysts, particularly those supported on materials like MgO-ZrO2, have shown high selectivity for CO2 hydrogenation to methyl formate without the need for base additives. rsc.org

The direct use of carbon dioxide as a C1 building block is a particularly attractive sustainable pathway. researchgate.net Catalytic systems that can facilitate the reductive functionalization of CO2 with amines to produce methylamines and formamides are being actively developed. researchgate.netresearchgate.net This approach aligns with the principles of a circular carbon economy.

Future research will likely target the development of multifunctional catalysts that can perform several transformations in one pot, such as the direct conversion of CO2 and ammonia (B1221849) into methylamines. ethz.ch Zeolite-based catalysts are particularly interesting for their shape-selectivity, which can be tuned to favor the production of specific methylamines like mono- and di-methylamine over the thermodynamically favored trimethylamine (B31210). mdpi.com

Table 1: Emerging Catalytic Systems in this compound Related Chemistry

Reaction Type Catalyst System Key Advantages Research Focus Citations
Electrochemical N-formylation Glassy Carbon Electrode Metal-free, sustainable, operates under mild conditions Improving faradaic efficiency and selectivity acs.orgnih.gov
Amine Formylation Bicyclic Guanidines High yields at room temperature, organocatalytic Exploring new, recyclable catalysts researchgate.net
CO2 Hydrogenation to Methyl Formate Cu/MgO-ZrO2 Base-free, high selectivity, utilizes CO2 Enhancing catalyst stability and activity rsc.org
Methylamine Synthesis Zeolite-based catalysts Shape-selective to desired methylamine products Optimizing pore structure and acidity mdpi.comutwente.nl
Reductive Functionalization of CO2 Homogeneous Metal Catalysts Direct use of CO2 for C-N bond formation Catalyst design for higher efficiency and broader scope researchgate.netresearchgate.net

Deeper Mechanistic Understanding Through Advanced Computational Techniques

Advanced computational chemistry is an indispensable tool for elucidating the complex reaction mechanisms underlying this compound chemistry. Techniques such as Density Functional Theory (DFT) and high-level coupled-cluster methods like CCSD(T) provide profound insights into potential energy surfaces, transition states, and reaction kinetics. researchgate.netphyschemres.org

For instance, computational studies have been employed to investigate the mechanism of methanol-to-syngas reactions where methyl formate is a key intermediate, revealing preferred reaction pathways. researchgate.net Similarly, the atmospheric oxidation of methylamine has been studied computationally, identifying major products and calculating rate constants. physchemres.org Future research could apply these techniques to model the aminolysis of formates by methylamine, providing a detailed picture of the nucleophilic attack and the tetrahedral intermediate involved. pearson.com

The mechanism of electrochemical N-formylation of methylamine, which has been proposed based on experimental data to proceed through either a hemiaminal intermediate or a methylisocyanide intermediate, is ripe for computational investigation. acs.orgnih.gov Quantum chemical calculations can help to validate these proposed pathways, determine the energy barriers for each step, and guide the design of more efficient electrocatalytic systems.

Furthermore, computational models can be used to understand the role of the catalyst in these reactions. For CO2 hydrogenation, DFT studies can elucidate how the catalyst surface activates CO2 and H2 molecules and facilitates the formation of formate intermediates. rsc.org In zeolite-catalyzed methylamine synthesis, computational methods can model the diffusion of reactants and products within the zeolite pores and explain the observed shape selectivity. utwente.nl

Development of In-Situ Spectroscopic Tools for Reaction Dynamics

To fully understand and optimize chemical reactions, it is crucial to observe the chemical species present and their transformations as they happen. The development and application of in-situ spectroscopic tools are therefore a major research frontier.

In-situ Fourier-transform infrared (FTIR) spectroscopy has proven to be a powerful technique for studying the reaction dynamics of methylamine-related syntheses. It was instrumental in a recent study on the electrochemical N-formylation of methylamine, allowing researchers to monitor the consumption of reactants and the formation of intermediates and products directly at the electrode-electrolyte interface under various conditions (acidic, neutral, and basic). acs.orgnih.gov This provided direct evidence for different reaction pathways depending on the pH. nih.gov

Future research will involve refining these in-situ techniques and applying them to a wider range of reactions involving this compound. For example, combining in-situ FTIR or Raman spectroscopy with techniques like attenuated total reflectance (ATR) can allow for the study of heterogeneous catalytic reactions under high pressure and temperature, mimicking industrial conditions. utwente.nl This can provide valuable information on catalyst-adsorbate interactions and the nature of active sites during the synthesis of methylamines or the conversion of methyl formate.

The development of time-resolved spectroscopic methods will also be crucial for capturing the dynamics of very fast reaction steps. Techniques like pump-probe spectroscopy could potentially be adapted to study the ultrafast dynamics of bond formation and cleavage in this compound reactions. Furthermore, combining spectroscopic data with mass spectrometry in a single in-situ setup can provide complementary information on both the structure and mass of reaction intermediates. whiterose.ac.uk

Investigating this compound Interactions in Extreme Conditions

The behavior of methylamine and formate species under extreme conditions, such as the low temperatures and vacuum of interstellar space or the high pressures and temperatures of planetary interiors, is a fascinating area of research with implications for astrochemistry and the origins of life.

Methylamine has been detected in space, and its protonated form is a candidate for astronomical detection. frontiersin.orgnih.gov Laboratory experiments simulating interstellar ice analogues have shown that methylamine can react with formaldehyde (B43269) at low temperatures to form more complex molecules like N-methylaminomethanol. aanda.org The potential energy surface of such reactions can be explored to understand the formation of prebiotic molecules. acs.org Methyl formate is also a commonly detected interstellar molecule, and its formation is thought to occur on the surfaces of icy dust grains. arxiv.orgacs.org

Future research will focus on the interactions between methylamine and formic acid (or formate) on these ice surfaces. It is plausible that they form a stable methylammonium (B1206745) formate salt, which could act as a reservoir for both species or as a precursor for the synthesis of more complex organic molecules, such as formamide (B127407) or even amino acids like glycine (B1666218), upon irradiation with UV light or cosmic rays. acs.orgaanda.org The desorption energies of methylamine and formamide from water ice and graphite (B72142) surfaces have been measured, providing crucial data for astrochemical models. aanda.org

High-pressure studies are another emerging frontier. Investigating the phase diagram and reactivity of this compound under high pressure could reveal novel chemical transformations and provide insights into the chemistry of planetary bodies.

Integration of this compound Chemistry into Sustainable Chemical Processes

The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, are central to the future of the chemical industry. slideshare.netajgreenchem.com this compound chemistry is well-positioned to contribute to more sustainable chemical processes.

A key application is in the field of hydrogen storage. Formic acid and its salts (formates) are considered promising liquid organic hydrogen carriers (LOHCs). acs.orglidsen.com More recently, methyl formate has been proposed as a highly efficient hydrogen storage material, with a gravimetric hydrogen density of 8.4 wt%. researchgate.netresearchgate.net Catalytic systems have been developed that can release hydrogen from methyl formate with very high turnover frequencies under mild conditions. researchgate.net The dehydrogenation process is thermodynamically favorable, and the byproduct, CO2, can be captured and re-hydrogenated back to methyl formate, creating a sustainable, carbon-neutral energy cycle. researchgate.netresearchgate.net

The synthesis of methylamines and methyl formate from CO2 and renewable hydrogen represents a significant step towards a sustainable chemical industry. researchgate.netwiley-vch.de By utilizing CO2 as a raw material, these processes can contribute to mitigating greenhouse gas emissions. rsc.orgethz.ch Research in this area focuses on developing highly active and stable catalysts that can operate under mild conditions, making the processes economically viable. rsc.orgresearchgate.net

Future research will aim to integrate these individual processes into a holistic, sustainable framework. For example, one could envision a process where renewable energy is used to produce hydrogen, which then hydrogenates captured CO2 to methyl formate. The methyl formate can be used either as a hydrogen carrier for fuel cells or as a C1 building block for the synthesis of other valuable chemicals, including N-methylformamide via reaction with sustainably produced ammonia. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.